
Drospirenone-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drospirenone-13C3 is a synthetic progestogen, specifically an isotopically labeled version of drospirenone. It is used primarily as an internal standard for the quantification of drospirenone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Drospirenone itself is a spironolactone analogue with antimineralocorticoid and antiandrogenic activity, commonly used in oral contraceptives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of drospirenone-13C3 involves the incorporation of carbon-13 isotopes into the drospirenone molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. The production methods are designed to meet stringent quality control standards to ensure the isotopic labeling is accurate and the compound is free from contaminants .
Chemical Reactions Analysis
Types of Reactions
Drospirenone-13C3 undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of the compound to its reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated forms of the compound .
Scientific Research Applications
Drospirenone-13C3 has a wide range of scientific research applications, including:
Mechanism of Action
Drospirenone-13C3 exerts its effects by mimicking the actions of natural progesterone. It binds to progesterone receptors in target tissues, leading to the suppression of ovulation and other hormonal effects. The compound also exhibits antimineralocorticoid and antiandrogenic activities, which contribute to its therapeutic effects in conditions like acne and premenstrual dysphoric disorder .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: A structurally similar compound with similar antimineralocorticoid activity.
Ethinyl estradiol: Often combined with drospirenone in oral contraceptives for enhanced contraceptive efficacy.
Levonorgestrel: Another synthetic progestogen used in contraceptives with different pharmacological properties.
Uniqueness
Drospirenone-13C3 is unique due to its isotopic labeling, which allows for precise quantification in analytical applications. Additionally, its combination of antimineralocorticoid and antiandrogenic activities sets it apart from other progestogens, making it particularly useful in specific therapeutic contexts .
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(1'R,2'R,4'R,5S,10'R,11'S,14'S,16'S,18'S,19'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5+1,8+1,19+1 |
InChI Key |
METQSPRSQINEEU-FYXUFONYSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57[13CH2][13CH2][13C](=O)O7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)


![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
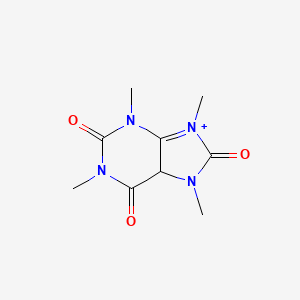
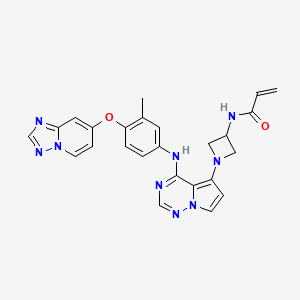
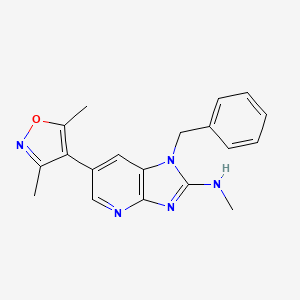

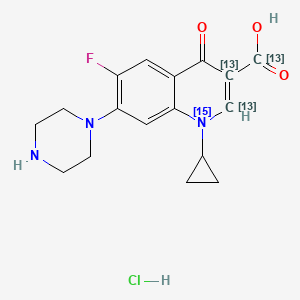

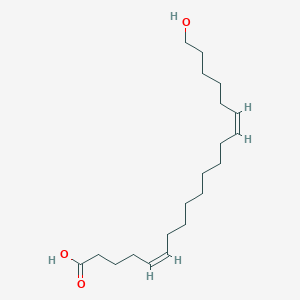
![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)
